molecular formula C22H24ClN5O2 B11404942 N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-chlorobenzamide

N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-chlorobenzamide

Cat. No.: B11404942
M. Wt: 425.9 g/mol
InChI Key: ODEHJBFLLYBHNY-UHFFFAOYSA-N
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Description

N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-CHLOROBENZAMIDE is a complex organic compound that features a benzodiazole core, a piperazine ring, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-CHLOROBENZAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the benzodiazole core reacts with 4-acetylpiperazine.

    Introduction of the Chlorobenzamide Moiety: This step involves the reaction of the intermediate compound with 2-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-CHLOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-CHLOROBENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: The compound is used to investigate the mechanisms of action of various biological pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-CHLOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and benzodiazole core are crucial for binding to these targets, leading to modulation of their activity. This can result in various pharmacological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their potential as alpha1-adrenergic receptor ligands.

Uniqueness

N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-CHLOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

Molecular Formula

C22H24ClN5O2

Molecular Weight

425.9 g/mol

IUPAC Name

N-[2-[(4-acetylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]-2-chlorobenzamide

InChI

InChI=1S/C22H24ClN5O2/c1-15(29)28-11-9-27(10-12-28)14-21-25-19-13-16(7-8-20(19)26(21)2)24-22(30)17-5-3-4-6-18(17)23/h3-8,13H,9-12,14H2,1-2H3,(H,24,30)

InChI Key

ODEHJBFLLYBHNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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